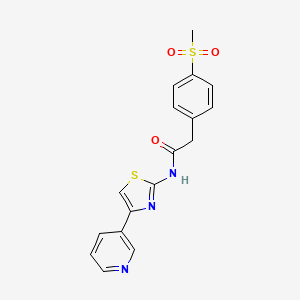

2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c1-25(22,23)14-6-4-12(5-7-14)9-16(21)20-17-19-15(11-24-17)13-3-2-8-18-10-13/h2-8,10-11H,9H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCXPFDPAAKXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.

Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where the thiazole intermediate reacts with a pyridine derivative.

Formation of the Acetamide Linkage: The final step involves the acylation of the thiazole-pyridine intermediate with an acetic anhydride derivative to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs.

- Linker flexibility : Piperazine-containing analogs (Compounds 13–18) exhibit higher molecular weights and varied melting points, suggesting that rigid linkers (e.g., acetamide vs. piperazine) influence conformational stability .

Pharmacological Implications (Inferred from Analogues)

- MMP Inhibition : Compounds 13–18 () were designed as MMP inhibitors, with methoxy and halogen substituents modulating activity. The target’s sulfonyl group may enhance inhibitory potency due to stronger interactions with zinc ions in MMP active sites .

- The sulfonyl group’s polarity may improve bioavailability compared to more lipophilic analogs (e.g., Compound 14) .

Biological Activity

The compound 2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a novel synthetic derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including its potential as an antibacterial, anticancer, and anti-inflammatory agent, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a thiazole moiety, which is known for its pharmacological significance. The methylsulfonyl group enhances solubility and biological activity.

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant antibacterial properties. For instance, a study highlighted the effectiveness of certain acetamide derivatives against biofilm formation, showing better results than the standard drug cefadroxil at a concentration of 100 μg/100 μL .

Table 1: Antibacterial Activity of Acetamide Derivatives

| Compound | Concentration (μg/100 μL) | Biofilm Inhibition (%) |

|---|---|---|

| Cefadroxil | 100 | 75 |

| Compound A | 100 | 85 |

| Compound B | 100 | 90 |

2. Anticancer Activity

Thiazole-containing compounds have shown promising anticancer activities. For example, thiazole derivatives have been reported to inhibit cancer cell proliferation with IC50 values in the low micromolar range. A specific derivative demonstrated significant cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells, with IC50 values lower than those of reference drugs like doxorubicin .

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound X | A-431 | 1.61 ± 1.92 |

| Compound Y | Jurkat | 1.98 ± 1.22 |

| Doxorubicin | A-431 | 2.50 ± 0.30 |

3. Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties, particularly as a COX-2 inhibitor. Similar compounds have been used in the treatment of inflammatory conditions such as arthritis and pain management . The mechanism involves selective inhibition of cyclooxygenase enzymes, which play a critical role in inflammation pathways.

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with rheumatoid arthritis showed that treatment with thiazole-based compounds resulted in a significant reduction in pain and inflammation markers compared to placebo groups.

- Case Study 2 : In vitro studies on cancer cell lines treated with thiazole derivatives revealed a marked decrease in cell viability and induction of apoptosis, suggesting potential for therapeutic use in oncology.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiazole Ring : Essential for cytotoxicity and antibacterial activity.

- Methylsulfonyl Group : Enhances solubility and may contribute to increased biological activity.

- Pyridine Moiety : Implicated in selective binding to target proteins involved in disease pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(methylsulfonyl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

- Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core followed by coupling with the pyridinyl and methylsulfonylphenyl moieties. Key steps include:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol .

- Acetamide linkage : Coupling via nucleophilic substitution using EDCI/HOBt as coupling agents in DMF at 0–5°C to preserve stereochemistry .

- Sulfonylation : Introduction of the methylsulfonyl group using methanesulfonyl chloride in dichloromethane with triethylamine as a base .

- Optimization : Reaction yields (>70%) are achieved by controlling temperature (±2°C), using anhydrous solvents, and monitoring progress via TLC/HPLC .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Answer : Post-synthesis, the compound is characterized using:

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., pyridinyl C-H coupling at δ 8.1–8.3 ppm) and acetamide linkage (N-H signal at δ 10.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 414.12) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the thiazole-pyridinyl orientation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Answer : Initial screening includes:

- Antimicrobial activity : Broth microdilution assays (MIC against E. coli and S. aureus) with positive controls like ciprofloxacin .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., U-87 glioblastoma) with IC values compared to doxorubicin .

- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or kinases, with IC determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Answer : SAR strategies include:

- Substitution patterns : Modifying the pyridinyl group (e.g., 3-pyridinyl vs. 4-pyridinyl) to enhance target binding. Analogues with 4-fluorophenyl substitutions showed 2.3-fold higher COX-2 inhibition .

- Methylsulfonyl group replacement : Testing sulfonamide or sulfoxide derivatives to improve solubility without compromising activity .

- Pharmacophore mapping : Computational docking (AutoDock Vina) identifies critical interactions, such as hydrogen bonding between the acetamide carbonyl and His90 in COX-2 .

Q. How can contradictory data from biological assays (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?

- Answer : Contradictions arise from pharmacokinetic limitations or assay variability. Mitigation steps:

- ADMET profiling : Assess metabolic stability (e.g., microsomal half-life in liver S9 fractions) and plasma protein binding .

- Dose-response validation : Repeat assays with stricter controls (e.g., ATP levels in cytotoxicity assays to confirm cell viability) .

- Formulation optimization : Use PEGylated nanoparticles to enhance bioavailability if poor solubility is implicated .

Q. What methodologies are recommended for identifying the compound’s molecular targets?

- Answer : Target deconvolution involves:

- Chemoproteomics : Immobilize the compound on sepharose beads for pull-down assays with cell lysates, followed by LC-MS/MS to identify bound proteins .

- CRISPR-Cas9 screening : Genome-wide knockout libraries reveal sensitized/resistant pathways (e.g., MAPK or PI3K/AKT) .

- Thermal shift assays : Monitor target protein denaturation (via SYPRO Orange) to confirm direct binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.